molecular formula C9H14O2 B598477 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 111613-37-7

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

Cat. No.: B598477
CAS No.: 111613-37-7
M. Wt: 154.209
InChI Key: VPQYGKRHSKLXJB-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone, also known as Methyl 7-oxabicyclo[4.1.0]heptan-3-one, is a bicyclic ketone compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

The unique chemical structure of 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone makes it a promising candidate for various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis, as a ligand in asymmetric catalysis, and as a reagent in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is not fully understood. However, studies have suggested that it may act as a nucleophile in certain chemical reactions due to its unique chemical structure.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone. However, it has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone in laboratory experiments is its unique chemical structure, which makes it a promising candidate for various chemical reactions. However, its limited availability and high cost may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone. These include further studies on its mechanism of action, its potential use as a chiral building block in organic synthesis, and its potential use as a ligand in asymmetric catalysis. Additionally, research on the synthesis of this compound using more sustainable and cost-effective methods may increase its availability and use in laboratory experiments.

Synthesis Methods

The synthesis of 1-((1R,3S,6R)-6-1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone involves the reaction of cyclopentadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of chemical reactions to yield the desired compound. The synthesis method has been optimized to yield high purity and high yields of the compound.

Properties

IUPAC Name

1-[(1R,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYGKRHSKLXJB-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743282
Record name 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111613-37-7
Record name 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.